molecular formula C10H7FN2O B12977551 5-Fluoro-6-phenylpyrimidin-2(1H)-one

5-Fluoro-6-phenylpyrimidin-2(1H)-one

Cat. No.: B12977551
M. Wt: 190.17 g/mol
InChI Key: ITKHTUVQJGGPJC-UHFFFAOYSA-N
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Description

5-Fluoro-6-phenylpyrimidin-2(1H)-one is a heterocyclic organic compound that belongs to the pyrimidine family Pyrimidines are aromatic compounds that play a crucial role in various biological processes, including the structure of nucleic acids

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Fluoro-6-phenylpyrimidin-2(1H)-one typically involves the following steps:

    Starting Materials: The synthesis begins with the appropriate substituted aniline and fluorinated reagents.

    Cyclization: The key step involves the cyclization of the substituted aniline with a suitable reagent to form the pyrimidine ring.

    Fluorination: Introduction of the fluorine atom can be achieved using fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).

    Phenylation: The phenyl group can be introduced via a Suzuki coupling reaction using a phenylboronic acid derivative.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis, and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

5-Fluoro-6-phenylpyrimidin-2(1H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the fluorine or phenyl positions using nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles in polar aprotic solvents like dimethyl sulfoxide (DMSO).

Major Products

    Oxidation: Formation of corresponding pyrimidine N-oxide.

    Reduction: Formation of reduced pyrimidine derivatives.

    Substitution: Formation of substituted pyrimidine derivatives.

Scientific Research Applications

    Chemistry: Used as a building block in organic synthesis and the development of new materials.

    Biology: Studied for its interactions with biological macromolecules and potential as a biochemical probe.

    Medicine: Investigated for its potential as a therapeutic agent, particularly in the treatment of cancer and infectious diseases.

    Industry: Utilized in the development of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of 5-Fluoro-6-phenylpyrimidin-2(1H)-one would depend on its specific biological target. Generally, compounds of this nature can:

    Inhibit Enzymes: By binding to the active site or allosteric site of enzymes, thereby blocking their activity.

    Interact with DNA/RNA: By intercalating into nucleic acids, affecting replication and transcription processes.

    Modulate Receptors: By binding to cellular receptors and altering signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

    5-Fluorouracil: A well-known chemotherapeutic agent used in cancer treatment.

    6-Phenylpyrimidin-2(1H)-one: Lacks the fluorine atom but shares the core structure.

    5-Fluoropyrimidine: A simpler analog with only the fluorine substitution.

Uniqueness

5-Fluoro-6-phenylpyrimidin-2(1H)-one is unique due to the combined presence of both fluorine and phenyl groups, which can enhance its chemical stability, lipophilicity, and biological activity compared to its analogs.

Properties

Molecular Formula

C10H7FN2O

Molecular Weight

190.17 g/mol

IUPAC Name

5-fluoro-6-phenyl-1H-pyrimidin-2-one

InChI

InChI=1S/C10H7FN2O/c11-8-6-12-10(14)13-9(8)7-4-2-1-3-5-7/h1-6H,(H,12,13,14)

InChI Key

ITKHTUVQJGGPJC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=C(C=NC(=O)N2)F

Origin of Product

United States

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